Ampalex is identified by the chemical formula and has a molar mass of approximately 241.29 g/mol. The compound is part of a broader class known as ampakines, which are designed to enhance synaptic transmission and plasticity by modulating glutamatergic neurotransmission. These compounds have been explored for their potential therapeutic effects in various neurological conditions, including Alzheimer's disease and attention deficit/hyperactivity disorder.
The synthesis of Ampalex involves several key steps:
Ampalex's molecular structure features a benzylpiperidine framework with a quinoxaline moiety. This structure is crucial for its interaction with AMPA receptors.
Ampalex can undergo several types of chemical reactions:
The mechanism by which Ampalex exerts its effects involves:
Ampalex exhibits several notable physical and chemical properties:
Ampalex has been investigated for various scientific applications:
The discovery of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors revolutionized understanding of excitatory neurotransmission. As primary mediators of fast synaptic transmission in the mammalian central nervous system, AMPA receptors (AMPARs) are tetrameric ion channels assembled from GluA1-4 subunits. Their critical role in synaptic plasticity—the neural basis of learning and memory—made them attractive therapeutic targets for cognitive disorders [1] [5]. By the early 1990s, researchers recognized that direct AMPA receptor activation risked excitotoxicity and seizures. This limitation drove the pursuit of positive allosteric modulators (PAMs) that could enhance receptor function without overstimulation. These compounds, later termed ampakines, emerged as a novel class with potential to address cognitive deficits in neuropsychiatric and neurodegenerative conditions by modulating glutamatergic signaling [9] [10].
CX-516 (brand name Ampalex) was developed by Cortex Pharmaceuticals in collaboration with Shire and Servier as the first ampakine compound in clinical development. Its chemical identity as 6-(piperidin-1-ylcarbonyl)quinoxaline (C₁₄H₁₅N₃O; MW 241.29 g/mol) established the benzoylpiperidine structural class of ampakines [3] [6]. Preclinical studies demonstrated CX-516's mechanism as a positive allosteric modulator binding at the AMPA receptor, slowing receptor deactivation kinetics and prolonging channel open time. This enhanced excitatory postsynaptic potentials (EPSPs) and improved hippocampal long-term potentiation (LTP)—a key cellular model of memory formation [3] [8]. In vivo studies revealed cognitive enhancement in animal models, including memory improvement in aged rodents, positioning CX-516 as a promising nootropic candidate [5].
Despite promising mechanisms, CX-516 exhibited limitations in human trials due to low potency (requiring gram-level doses) and a short elimination half-life (~45 minutes). These pharmacokinetic challenges restricted its therapeutic utility but established it as the reference compound for next-generation ampakines [6] [7]. Subsequent ampakines like CX-717 and farampator were engineered for improved bioavailability and potency. CX-516’s clinical development pathway targeted multiple indications:
This diversification reflected a strategic shift from broad nootropic applications toward disease-specific neuromodulation, leveraging ampakines’ ability to enhance synaptic plasticity in compromised neural circuits [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: